molecular formula C4H6BrN3O B1383514 (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol CAS No. 1823337-52-5

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1383514
CAS No.: 1823337-52-5
M. Wt: 192.01 g/mol
InChI Key: DKUZUVOTZCWKJO-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H6BrN3O and its molecular weight is 192.01 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating transcription factors . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or providing protective effects against certain diseases . At higher doses, it can become toxic, leading to adverse effects such as liver damage or disruption of normal cellular functions. Understanding the dosage threshold is crucial for its safe application in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Biological Activity

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C5_5H8_8BrN3_3O
  • Molecular Weight : 190.04 g/mol
  • CAS Number : 1823337-52-5

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing the triazole ring have been noted for their ability to inhibit enzymes and modulate signaling pathways, making them valuable in therapeutic applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. For instance, studies have shown that certain triazoles can inhibit the growth of pathogenic bacteria and fungi. Specifically, this compound has been evaluated for its efficacy against various strains of bacteria and fungi.

Organism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1416

These results suggest a moderate antibacterial and antifungal activity, indicating potential for further development as an antimicrobial agent.

Antitubercular Activity

In recent studies focusing on tuberculosis treatment, triazole derivatives have been explored as inhibitors of DprE1 (Decaprenylphosphoryl-D-ribose oxidase), a critical enzyme in the mycobacterial cell wall biosynthesis. The compound has shown promising results in inhibiting DprE1 activity:

Compound IC50_{50} (µM)
This compound2.5

This significant inhibition suggests that this compound could be a lead candidate for developing new antitubercular drugs.

Study on Structure–Activity Relationship (SAR)

A study investigated the SAR of various triazole derivatives including this compound. The findings indicated that the presence of bromine at the 5-position enhances biological activity due to increased lipophilicity and better interaction with target enzymes.

Toxicity Assessment

In vitro cytotoxicity studies were conducted using mouse fibroblast cell lines to assess the safety profile of this compound. The MTT assay revealed that concentrations below 50 µg/mL did not significantly affect cell viability, indicating a favorable safety profile for further development.

Properties

IUPAC Name

(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUZUVOTZCWKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.